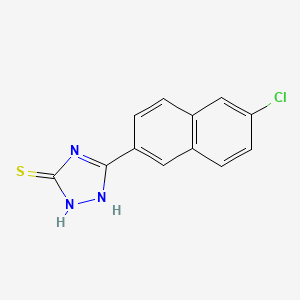![molecular formula C15H14ClN3O4 B13463858 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue. Thalidomide is known for its ability to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein. This compound features a chloroacetamide, which is a thiol-specific reactive group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often involve the use of chloroacetyl chloride and a base such as triethylamine to facilitate the formation of the chloroacetamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol-containing compounds and bases such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol group would result in the formation of a thioether derivative .
科学的研究の応用
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras).
Medicine: Investigated for its potential in targeted protein degradation, which can be useful in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action for 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analogue of thalidomide with similar mechanisms of action.
Pomalidomide: Another thalidomide derivative with enhanced efficacy and reduced side effects
Uniqueness
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific chloroacetamide group, which allows for targeted thiol-specific reactions. This makes it particularly useful in the development of PROTACs and other targeted therapies .
特性
分子式 |
C15H14ClN3O4 |
|---|---|
分子量 |
335.74 g/mol |
IUPAC名 |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22) |
InChIキー |
SBOGZQXYJFRISO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)


![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)

![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
